2-Amino-2-(4-iodophenyl)acetic acid
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Overview
Description
2-Amino-2-(4-iodophenyl)acetic acid is a non-proteinogenic amino acid with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-iodophenyl)acetic acid typically involves the iodination of phenylacetic acid derivatives followed by amination. One common method includes the reaction of 4-iodophenylacetic acid with ammonia or an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the iodine atom, leading to the formation of phenylacetic acid derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenylacetic acid derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-Amino-2-(4-iodophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing its binding affinity to biological targets. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the iodine atom, resulting in different chemical properties and reactivity.
4-Iodophenylacetic acid: Similar structure but lacks the amino group, affecting its biological activity and applications.
Uniqueness
2-Amino-2-(4-iodophenyl)acetic acid is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-amino-2-(4-iodophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIEJDVWZHDTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921507 |
Source
|
Record name | Amino(4-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114811-46-0 |
Source
|
Record name | alpha-Amino-4-iodo-phenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114811460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amino(4-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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